JAK-IN-35

Description

Properties

IUPAC Name |

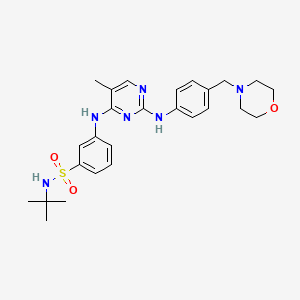

N-tert-butyl-3-[[5-methyl-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N6O3S/c1-19-17-27-25(29-21-10-8-20(9-11-21)18-32-12-14-35-15-13-32)30-24(19)28-22-6-5-7-23(16-22)36(33,34)31-26(2,3)4/h5-11,16-17,31H,12-15,18H2,1-4H3,(H2,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXZBJJTHQWMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587365 | |

| Record name | N-tert-Butyl-3-[(5-methyl-2-{4-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936091-15-5 | |

| Record name | N-tert-Butyl-3-[(5-methyl-2-{4-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

JAK-IN-35 role in JAK-STAT pathway

An In-Depth Technical Guide on the Role of Interleukin-35 in the JAK-STAT Pathway

Executive Summary

This technical guide provides a comprehensive overview of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway and the emerging role of Interleukin-35 (IL-35) in its modulation. While a specific small molecule inhibitor termed "JAK-IN-35" was not identified in a comprehensive literature search, the findings suggest a strong connection between IL-35 and the JAK-STAT pathway, particularly in the context of immune regulation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the intricacies of JAK-STAT signaling and the therapeutic potential of targeting this pathway, with a focus on the immunomodulatory cytokine IL-35.

The JAK-STAT Signaling Pathway: A Core Communication Axis

The JAK-STAT pathway is a critical signaling cascade that transduces extracellular signals from a multitude of cytokines and growth factors into a transcriptional response within the cell nucleus.[1][2] This pathway plays a pivotal role in regulating a wide array of cellular processes, including immunity, cell proliferation, differentiation, and apoptosis.[1][3] The core components of this pathway are Janus kinases (JAKs), Signal Transducer and Activator of Transcription (STAT) proteins, and cytokine receptors.[1]

The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific transmembrane receptor, leading to the activation of receptor-associated JAKs.[3] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.[3] Subsequently, the recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes.[2][4] The JAK family in mammals comprises four members: JAK1, JAK2, JAK3, and TYK2.[2] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and malignancies.[1][5]

Quantitative Data on JAK Inhibition

While no quantitative data for a specific "this compound" inhibitor is available, the following table presents illustrative data for well-characterized JAK inhibitors to provide a framework for the types of quantitative assessments performed.

| Inhibitor | Target(s) | IC50 (nM) | Disease Indication(s) |

| Tofacitinib | Pan-JAK | JAK1: 1, JAK2: 20, JAK3: 1 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |

| Ruxolitinib | JAK1/JAK2 | JAK1: 3.3, JAK2: 2.8 | Myelofibrosis, Polycythemia Vera |

| Baricitinib | JAK1/JAK2 | JAK1: 5.9, JAK2: 5.7 | Rheumatoid Arthritis |

| Upadacitinib | JAK1 | JAK1: 43 | Rheumatoid Arthritis, Psoriatic Arthritis, Atopic Dermatitis |

| Filgotinib | JAK1 | JAK1: 10 | Rheumatoid Arthritis, Ulcerative Colitis |

Note: IC50 values are approximate and can vary based on the specific assay conditions. The data presented here is for illustrative purposes.

The Role of IL-35 in Modulating the JAK-STAT Pathway

Recent research has highlighted the involvement of the JAK-STAT pathway in the signaling mechanism of IL-35, an immunosuppressive cytokine. Studies have shown that IL-35 can activate the JAK1/TYK2/STAT1/STAT4 pathway in cytotoxic T lymphocytes (CTLs).[6] This interaction appears to be crucial in the IL-35-mediated inhibition of T-cell exhaustion, a state of T-cell dysfunction that can arise during chronic infections and cancer.[6] Specifically, IL-35's engagement with the JAK-STAT pathway has been shown to inhibit the function of hepatitis B virus (HBV)-specific CTLs.[6] Conversely, blocking the JAK-STAT pathway can lead to a recovery of CTL function, as evidenced by a decrease in the expression of exhaustion-associated molecules and an increase in the production of effector cytokines like interferon-γ and tumor necrosis factor-α.[6]

Experimental Protocols

Analysis of STAT Phosphorylation via Western Blot

Objective: To determine the effect of a compound (e.g., IL-35) on the phosphorylation of STAT proteins in target cells.

Methodology:

-

Cell Culture and Treatment: Culture target cells (e.g., primary T cells or a relevant cell line) to an appropriate density. Starve the cells of serum for a defined period before treatment to reduce basal signaling. Treat the cells with the compound of interest at various concentrations and for different durations. Include appropriate positive (e.g., a known cytokine activator) and negative (vehicle) controls.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for electrophoresis.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-phospho-STAT1). Subsequently, wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated STAT to the total levels of the respective STAT protein and/or a housekeeping protein (e.g., β-actin or GAPDH) to account for loading differences.

Flow Cytometric Analysis of T-Cell Exhaustion Markers

Objective: To assess the impact of a substance on the expression of T-cell exhaustion markers following JAK-STAT pathway modulation.

Methodology:

-

Cell Culture and Staining: Isolate primary T cells or use a T-cell line and culture them under conditions that induce exhaustion. Treat the cells with the substance of interest in the presence or absence of a JAK inhibitor.

-

Surface Marker Staining: Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% fetal bovine serum). Stain the cells with fluorescently labeled antibodies against surface exhaustion markers such as PD-1, CTLA-4, and LAG-3.

-

Intracellular Cytokine Staining (Optional): To measure cytokine production, restimulate the cells in the presence of a protein transport inhibitor (e.g., Brefeldin A) for a few hours. After surface staining, fix and permeabilize the cells using a dedicated kit. Stain for intracellular cytokines like IFN-γ and TNF-α.

-

Data Acquisition: Acquire the stained samples on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells expressing the exhaustion markers and producing specific cytokines in the different treatment groups.

Visualizations

Caption: The canonical JAK-STAT signaling pathway.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 3. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms and consequences of Jak-STAT signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dermnetnz.org [dermnetnz.org]

- 6. JAK/STAT signaling is involved in IL-35-induced inhibition of hepatitis B virus antigen-specific cytotoxic T cell exhaustion in chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of JAK-IN-35

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of JAK-IN-35, a Janus kinase (JAK) inhibitor. The protocols detailed below outline the necessary steps to characterize the inhibitory activity of this compound against the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) and to assess its effects on downstream signaling pathways in cellular contexts.

Introduction to this compound and the JAK-STAT Pathway

Janus kinases are a family of cytoplasmic tyrosine kinases that play a critical role in mediating signal transduction for a wide array of cytokines, interferons, and growth factors. This signaling cascade, known as the JAK-STAT pathway, is integral to various biological processes, including immune responses, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of numerous autoimmune diseases, inflammatory conditions, and cancers.

JAK inhibitors, such as this compound, are small molecules designed to modulate the activity of JAK enzymes, thereby interfering with the downstream signaling of pro-inflammatory cytokines. These inhibitors typically act by competing with ATP for the catalytic binding site within the kinase domain of JAKs. The in vitro characterization of these inhibitors is a crucial step in the drug discovery process, providing essential data on their potency, selectivity, and mechanism of action.

Below is a diagram illustrating the canonical JAK-STAT signaling pathway.

Caption: Figure 1: The JAK-STAT Signaling Pathway.

Quantitative Data Summary

The inhibitory activity of a compound like this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity or cellular response by 50%. The following table provides a template for summarizing the IC50 values of this compound against different JAK isoforms.

| Target | Assay Type | This compound IC50 (nM) | Reference Compound IC50 (nM) |

| JAK1 | Biochemical Kinase Assay | Data to be filled | Tofacitinib: ~1.1 |

| JAK2 | Biochemical Kinase Assay | Data to be filled | Tofacitinib: ~20 |

| JAK3 | Biochemical Kinase Assay | Data to be filled | Tofacitinib: ~1.0 |

| TYK2 | Biochemical Kinase Assay | Data to be filled | Tofacitinib: ~25 |

| pSTAT3 (IL-6 stimulated) | Cellular Assay (e.g., in TF-1 cells) | Data to be filled | Tofacitinib: ~100 |

Note: Reference IC50 values for Tofacitinib are approximate and can vary depending on assay conditions.

Experimental Protocols

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of purified JAK isoforms by measuring the amount of ADP produced during the kinase reaction.

Workflow Diagram:

Application Notes and Protocols for a Cell-Based Assay Evaluating JAK-IN-35

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis.[1][2] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[3][4] JAK inhibitors, also known as jakinibs, are a class of small molecules that modulate the immune response by interfering with the activity of one or more JAK enzymes.[1][5]

This document provides a detailed guide for a cell-based assay to determine the potency and selectivity of a novel compound, herein referred to as JAK-IN-35, in inhibiting the JAK-STAT signaling pathway. The described protocol is based on the principle of measuring the phosphorylation of the Signal Transducer and Activator of Transcription (STAT) proteins, a key downstream event following JAK activation.[6][7] This assay is designed for a high-throughput format and is suitable for screening and characterizing potential JAK inhibitors.

Signaling Pathway and Mechanism of Action

The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface.[7][8] This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation.[7] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[9] Subsequently, the recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.[10][11] this compound is a hypothetical inhibitor designed to compete with ATP for the catalytic ATP-binding site in the kinase domain of JAKs, thereby preventing the phosphorylation cascade and subsequent gene expression.[11]

Caption: JAK-STAT signaling pathway and the inhibitory mechanism of this compound.

Experimental Protocols

This section details the necessary reagents, cell line, and step-by-step procedures for conducting the this compound cell-based assay. The protocol is optimized for a 96-well or 384-well plate format to allow for high-throughput screening.[6]

Materials and Reagents

-

Cell Line: A human erythroleukemia cell line, such as HEL cells, which have a constitutively active JAK2 V617F mutation leading to STAT5 phosphorylation, is recommended.[6] Alternatively, a cytokine-dependent cell line (e.g., TF-1) can be used where the pathway is stimulated with a specific cytokine (e.g., IL-3 or GM-CSF).

-

Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.[12]

-

This compound Compound: Prepared as a 10 mM stock solution in DMSO.

-

Reference JAK Inhibitor: A known JAK inhibitor (e.g., Ruxolitinib) for use as a positive control.[13]

-

Cytokine Stimulant (if required): e.g., recombinant human Interleukin-3 (IL-3) or Granulocyte-macrophage colony-stimulating factor (GM-CSF).

-

Phosphate Buffered Saline (PBS)

-

Fixation Buffer: 4% Paraformaldehyde in PBS.

-

Permeabilization Buffer: 90% Methanol in PBS.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

-

Primary Antibody: Rabbit anti-phospho-STAT5 (Tyr694) antibody.

-

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

-

Assay Plates: 96-well or 384-well black, clear-bottom microplates.

Experimental Workflow

The following diagram outlines the major steps in the cell-based assay workflow.

Caption: High-level workflow for the this compound cell-based assay.

Step-by-Step Protocol

-

Cell Seeding:

-

Culture HEL cells in T75 flasks until they reach a density of approximately 1 x 10^6 cells/mL.

-

Centrifuge the cells and resuspend in fresh, serum-free medium.

-

Seed the cells into a 96-well plate at a density of 50,000 cells per well in 100 µL of serum-free medium.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow the cells to settle.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of this compound and the reference inhibitor in DMSO, followed by a further dilution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Add 1 µL of the diluted compounds to the respective wells. Include wells with DMSO only as a vehicle control.

-

-

Incubation:

-

Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator to allow for compound uptake and target engagement.

-

-

Cytokine Stimulation (for cytokine-dependent cell lines):

-

This step is not required for cell lines with constitutive JAK activation like HEL cells.

-

If using a cytokine-dependent cell line, prepare the cytokine stimulant at a concentration that induces a submaximal response (EC80).

-

Add the cytokine to all wells except for the unstimulated control wells.

-

-

Fixation and Permeabilization:

-

After the incubation period, centrifuge the plate and carefully remove the supernatant.

-

Add 100 µL of Fixation Buffer to each well and incubate for 20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Add 100 µL of ice-cold Permeabilization Buffer to each well and incubate for 30 minutes on ice.

-

-

Immunostaining:

-

Wash the cells twice with PBS.

-

Add 100 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.

-

Dilute the primary anti-p-STAT5 antibody in Blocking Buffer according to the manufacturer's recommendation.

-

Add 50 µL of the diluted primary antibody to each well and incubate overnight at 4°C.

-

Wash the cells three times with PBS.

-

Dilute the Alexa Fluor 488-conjugated secondary antibody and DAPI in Blocking Buffer.

-

Add 50 µL of the secondary antibody/DAPI solution to each well and incubate for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Imaging and Analysis:

-

Acquire images of the cells using a high-content imaging system. Capture images in both the green (Alexa Fluor 488 for p-STAT5) and blue (DAPI for nuclei) channels.

-

Analyze the images using appropriate software to quantify the intensity of the nuclear p-STAT5 signal.

-

Normalize the p-STAT5 signal to the cell number (DAPI count).

-

Plot the normalized p-STAT5 signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation

The following tables present hypothetical data for the inhibition of p-STAT5 by this compound and a reference inhibitor in HEL cells.

Table 1: Dose-Response of this compound on p-STAT5 Levels

| This compound Conc. (nM) | % Inhibition of p-STAT5 |

| 1000 | 98.5 |

| 300 | 95.2 |

| 100 | 85.1 |

| 30 | 65.7 |

| 10 | 48.9 |

| 3 | 25.3 |

| 1 | 10.1 |

| 0 (Vehicle) | 0 |

Table 2: IC50 Values for this compound and Reference Inhibitor

| Compound | IC50 (nM) |

| This compound | 12.5 |

| Reference Inhibitor | 5.2 |

Conclusion

The described cell-based assay provides a robust and reliable method for evaluating the inhibitory activity of compounds targeting the JAK-STAT pathway. By quantifying the phosphorylation of a key downstream effector, STAT5, this protocol allows for the determination of compound potency (IC50) in a cellular context. The high-throughput nature of this assay makes it an invaluable tool in the discovery and development of novel JAK inhibitors for the treatment of various inflammatory and proliferative diseases. Further studies would be required to determine the selectivity of this compound against different JAK isoforms and other kinases.

References

- 1. What are JAK inhibitors and how do they work? [synapse.patsnap.com]

- 2. dermnetnz.org [dermnetnz.org]

- 3. cusabio.com [cusabio.com]

- 4. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 5. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. journals.biologists.com [journals.biologists.com]

- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a Cell-Based Fluorescence Polarization Biosensor Using Preproinsulin to Identify Compounds That Alter Insulin Granule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for Generating a Dose-Response Curve of JAK-IN-35

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1][2][3] This pathway transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in cellular processes such as immunity, cell proliferation, differentiation, and apoptosis.[1][3][4] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and hematological malignancies.[5][6][7] Small molecule inhibitors targeting JAKs, often referred to as jakinibs, have emerged as a promising therapeutic class.[5][8][9]

JAK-IN-35 is a novel investigational small molecule inhibitor of the JAK family. These application notes provide a detailed protocol for generating a dose-response curve for this compound in a cell-based assay. The primary method described herein is the measurement of cytokine-induced STAT3 phosphorylation, a key downstream event of JAK activation. This allows for the determination of the half-maximal inhibitory concentration (IC50) of this compound, a critical parameter for characterizing its potency.

Principle of the Assay

The binding of a cytokine, such as Interleukin-6 (IL-6), to its receptor on the cell surface activates associated JAKs.[6][10] Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and regulate gene transcription.[1][4][10] This assay quantifies the ability of this compound to inhibit IL-6-induced phosphorylation of STAT3 in a human cell line. The level of phosphorylated STAT3 (p-STAT3) is measured using a cellular immunoassay, and the resulting data is used to generate a dose-response curve and calculate the IC50 value.

Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by this compound.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 3. journals.biologists.com [journals.biologists.com]

- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 7. researchgate.net [researchgate.net]

- 8. What are JAK inhibitors and how do they work? [synapse.patsnap.com]

- 9. dermnetnz.org [dermnetnz.org]

- 10. m.youtube.com [m.youtube.com]

Application Notes and Protocols: JAK-IN-35

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling.[1][2][3] The JAK-STAT signaling pathway is essential for numerous cellular processes, including immunity, cell proliferation, differentiation, and apoptosis.[4][5] Dysregulation of this pathway is implicated in a variety of diseases, such as autoimmune disorders, inflammatory conditions, and malignancies.[1][6] JAK inhibitors, like JAK-IN-35, are small molecules designed to block the activity of JAK enzymes, thereby interfering with the downstream signaling cascade.[1][7] This document provides detailed protocols for the preparation and use of a stock solution for the JAK2 inhibitor, this compound (also known as compound TG46).

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Compound Name | This compound (compound TG46) | [8] |

| Molecular Weight | 510.65 g/mol | [8] |

| Chemical Formula | C26H34N6O3S | [8] |

| CAS Number | 936091-15-5 | [8] |

| Target | JAK2 | [8] |

| Storage (Powder) | -20°C for up to 3 years | [9] |

| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [9][10] |

Note: The name "this compound" has also been associated with a dual JAK1/JAK3 inhibitor (CAS No. 1400687-19-5)[11]. It is crucial to verify the specific compound being used by its CAS number and molecular weight.

Signaling Pathway

JAK inhibitors function by competing with ATP for the binding site within the catalytic domain of the JAK enzyme. This action prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. The activated STATs would otherwise dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammatory and immune responses.[2][5][7]

References

- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 3. dermnetnz.org [dermnetnz.org]

- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 5. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JAK inhibitors in dermatology: the promise of a new drug class - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound| [dcchemicals.com]

Troubleshooting & Optimization

Technical Support Center: Minimizing JAK-IN-35 Cytotoxicity in Long-Term Studies

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during long-term in vitro and in vivo studies with the Janus kinase (JAK) inhibitor, JAK-IN-35.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how might it cause cytotoxicity?

A1: this compound is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway transduces signals for a multitude of cytokines and growth factors that are essential for cell proliferation, differentiation, and survival.[1] By inhibiting JAKs, this compound can disrupt these fundamental cellular processes, which, while therapeutically beneficial in diseases driven by overactive immune responses, can also lead to cytotoxicity in non-target cells, particularly with long-term exposure. Off-target effects on other kinases can also contribute to cytotoxicity.

Q2: What are the typical signs of this compound-induced cytotoxicity in cell culture?

A2: Signs of cytotoxicity can include a significant reduction in cell viability and proliferation, changes in cell morphology (e.g., rounding, detachment from the culture surface), increased presence of floating dead cells, and activation of apoptotic pathways. It is crucial to distinguish between a desired anti-proliferative effect and unintended cytotoxicity.

Q3: How can I determine if the observed cell death is due to apoptosis or necrosis?

A3: To differentiate between apoptosis and necrosis, it is recommended to use an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry analysis. Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic or necrotic cells will be positive for both, and viable cells will be negative for both.[2][3]

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed in Long-Term Cultures

Potential Cause 1: Suboptimal Compound Concentration The concentration of this compound may be too high for the specific cell line and duration of the experiment, leading to excessive on-target or off-target toxicity.

Recommended Solution:

-

Dose-Response and Time-Course Experiments: Conduct a comprehensive dose-response study to determine the half-maximal cytotoxic concentration (CC50) of this compound for your cell line at various time points (e.g., 24, 48, 72, and 96 hours). This will help in selecting a concentration that inhibits the target pathway with minimal impact on cell viability over the desired experimental duration.

-

Start with a Low Concentration: Begin long-term studies with a concentration at or below the IC50 for the target pathway, and gradually increase if necessary, while closely monitoring cell health.

Potential Cause 2: Solvent Toxicity The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations, especially over extended periods.

Recommended Solution:

-

Minimize Final Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is at a non-toxic level, typically ≤0.1% for DMSO, though this can be cell-line dependent.[4]

-

Solvent Control: Always include a vehicle control (culture medium with the same final concentration of the solvent as the highest this compound concentration) in your experiments to assess the impact of the solvent alone.[4]

Potential Cause 3: Compound Instability this compound may be unstable in the culture medium at 37°C, degrading into potentially more toxic byproducts over time.

Recommended Solution:

-

Frequent Media Changes: For long-term experiments, perform regular media changes with freshly prepared this compound dilutions to maintain a consistent concentration of the active compound and remove any potential degradation products.

-

Assess Compound Stability: If significant degradation is suspected, the stability of this compound in the culture medium can be assessed over time using analytical methods such as HPLC.

Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Potential Cause 1: Inconsistent Cell Seeding Density Variations in the initial number of cells seeded can lead to significant differences in the observed cytotoxicity, as cell density can influence the cellular response to a compound.

Recommended Solution:

-

Accurate Cell Counting: Ensure a homogenous cell suspension before seeding and use a consistent and accurate method for cell counting.

-

Optimal Seeding Density: Determine the optimal seeding density for your cell line and the duration of the experiment to ensure cells are in the logarithmic growth phase during treatment.

Potential Cause 2: Variability in Compound Preparation Errors in preparing stock solutions and serial dilutions can lead to inconsistent final concentrations of this compound in the culture wells.

Recommended Solution:

-

Calibrated Pipettes: Use properly calibrated pipettes for all dilutions.

-

Serial Dilutions: Perform serial dilutions to avoid pipetting very small volumes, which can be inaccurate.

-

Fresh Preparations: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment to avoid issues with compound degradation.[4]

Data Presentation: Comparative Cytotoxicity of JAK Inhibitors

The following table summarizes the cytotoxic effects of several well-characterized JAK inhibitors across different cell lines. This data is provided for illustrative purposes to aid in experimental design and interpretation for this compound.

| JAK Inhibitor | Cell Line | Assay | Time Point (hours) | IC50 / CC50 (µM) | Reference |

| Ruxolitinib | K-562 | WST-1 | 24 | 94.07 | [5] |

| TF-1 | PrestoBlue | 72 | 14.47 | [6] | |

| Tofacitinib | Fibroblast | WST-1 | 72 | Cytotoxic effect observed starting at 0.1 | [7] |

| TF-1 | PrestoBlue | 72 | 30.29 | [6] | |

| Baricitinib | Dendritic Cells | Annexin V/PI | 48 | No apoptosis observed up to 1 | [8] |

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.

Materials:

-

Cells in culture

-

This compound

-

96-well clear, flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Annexin V/PI Staining for Apoptosis Detection

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorescent conjugate)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment. For adherent cells, use a gentle detachment method (e.g., trypsin-EDTA) and collect any floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]

-

Staining:

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry as soon as possible.[3]

Visualizations

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for assessing the long-term cytotoxicity of this compound.

Caption: A logical troubleshooting workflow for addressing high cytotoxicity in long-term cell culture experiments.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. bosterbio.com [bosterbio.com]

- 3. kumc.edu [kumc.edu]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Effects of Tofacitinib-Mediated Janus Kinase/Signal Transducers and Activators of the Transcription Signal Pathway Inhibition on Collagen Biosynthesis in Hepatic and Skin Fibroblast Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Janus Kinase Inhibitor Baricitinib Modulates Human Innate and Adaptive Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

Navigating JAK-IN-35 Stability in Your Research: A Technical Support Guide

For researchers and drug development professionals utilizing the potent dual JAK1/JAK3 inhibitor, JAK-IN-35, ensuring its stability in culture media is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to understanding and troubleshooting potential stability issues, offering detailed protocols and frequently asked questions to support your research endeavors.

Troubleshooting Guide: Common Stability Issues with this compound

Researchers may encounter challenges with the stability of small molecule inhibitors like this compound in their experimental setups. This guide addresses common problems with potential causes and actionable solutions.

| Observation | Potential Cause(s) | Recommended Action(s) |

| Reduced or inconsistent inhibitory effect over time. | 1. Degradation of this compound: The compound may be unstable in the culture medium at 37°C. 2. Adsorption to plasticware: The compound may bind to the surface of culture plates or tubes, reducing its effective concentration. | 1. Perform a stability study: Analyze the concentration of this compound in the culture medium over the time course of your experiment using methods like HPLC or LC-MS/MS. 2. Replenish the compound: If degradation is confirmed, consider partial or full media changes with freshly prepared this compound at regular intervals. 3. Use low-binding plasticware: Switch to specially treated plates and tubes designed to minimize small molecule adsorption. |

| Precipitation or cloudiness observed in the culture medium. | 1. Poor solubility: The concentration of this compound may exceed its solubility limit in the culture medium. 2. Interaction with media components: The compound may interact with proteins or other components in the serum or media supplements, leading to precipitation. | 1. Check solubility limits: Determine the maximum soluble concentration of this compound in your specific culture medium. 2. Optimize solvent and final concentration: Ensure the stock solution is fully dissolved before adding to the medium. Minimize the final concentration of the organic solvent (e.g., DMSO) to typically less than 0.1%. 3. Test different media formulations: If interactions are suspected, try alternative media or serum-free conditions if compatible with your cell line. |

| High variability between experimental replicates. | 1. Inconsistent compound preparation: Errors in serial dilutions or incomplete dissolution of the stock solution. 2. Uneven distribution in multi-well plates: Inadequate mixing after adding the compound to the wells. | 1. Standardize preparation protocol: Ensure the stock solution is vortexed thoroughly before each use and that serial dilutions are prepared accurately. 2. Ensure proper mixing: After adding this compound to the wells, mix gently by pipetting or using a plate shaker to ensure a homogenous concentration. |

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on available information for similar small molecules, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of JAK inhibitors.[1] It is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][2]

Q2: How can I assess the stability of this compound in my specific cell culture medium?

A2: You can perform a stability study by incubating this compound in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for different durations (e.g., 0, 2, 8, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the parent compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3]

Q3: What are the typical degradation pathways for small molecule inhibitors in culture media?

A3: Small molecule inhibitors can degrade through several mechanisms, including hydrolysis, oxidation, and enzymatic degradation by components present in serum.[4] The specific degradation pathway for this compound would depend on its chemical structure. Forced degradation studies under various stress conditions (acidic, basic, oxidative) can help identify potential degradation products.[4]

Q4: Can the presence of cells affect the stability of this compound?

A4: Yes, cells can metabolize small molecules, which can affect their stability and effective concentration. To differentiate between chemical degradation and cellular metabolism, you can perform the stability study in both the presence and absence of cells.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Culture Media using HPLC

Objective: To determine the chemical stability of this compound in a specific cell culture medium over time.

Materials:

-

This compound

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

-

Incubator (37°C, 5% CO2)

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

-

Spike the cell culture medium with this compound to the desired final concentration (e.g., 1 µM). Prepare a sufficient volume for all time points.

-

Immediately after preparation (T=0), take an aliquot of the medium, and process it for HPLC analysis. This will serve as the baseline concentration.

-

Incubate the remaining medium at 37°C and 5% CO2.

-

At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the medium.

-

For each aliquot, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) in a 1:3 ratio (sample:solvent).

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial.

-

Analyze the samples by HPLC. The peak area of this compound will be proportional to its concentration.

-

Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizing Key Pathways and Workflows

To aid in understanding the experimental context and the mechanism of action of this compound, the following diagrams illustrate the JAK-STAT signaling pathway and a general experimental workflow for assessing compound stability.

Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound.

Caption: A generalized workflow for determining the stability of a small molecule in culture media.

References

Technical Support Center: Overcoming Resistance to JAK Inhibitors in Cancer Cells

Disclaimer: As there is no specific information available for a compound named "JAK-IN-35" in the public domain, this technical support guide has been developed using Ruxolitinib , a potent and well-characterized JAK1/2 inhibitor, as a representative example. The principles and methodologies described herein are based on published data for ruxolitinib and may be broadly applicable to other ATP-competitive JAK1/2 inhibitors.

This guide is intended for researchers, scientists, and drug development professionals encountering resistance to JAK inhibitors in their cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to the JAK inhibitor, is now showing reduced sensitivity. What are the common reasons for this?

A1: Acquired resistance to JAK inhibitors like ruxolitinib can arise through several mechanisms:

-

Secondary Mutations in the JAK2 Kinase Domain: Point mutations within the ATP-binding pocket of JAK2 can prevent or reduce the binding affinity of the inhibitor. Several mutations have been identified in in-vitro screens that confer resistance.[1][2]

-

Reactivation of JAK/STAT Signaling: Cancer cells can develop resistance by reactivating the JAK/STAT pathway despite the presence of the inhibitor. This can occur through the formation of heterodimers between different JAK family members (e.g., JAK2-JAK1 or JAK2-TYK2), which can lead to trans-phosphorylation and sustained signaling.[3]

-

Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to circumvent the blocked JAK/STAT pathway, thereby promoting survival and proliferation. Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.[3][4]

-

Presence of Co-occurring Mutations: Pre-existing or newly acquired mutations in other cancer-related genes, such as ASXL1, EZH2, or IDH1/2, have been associated with a reduced response to ruxolitinib in patients.[5]

Q2: How can I confirm that my cell line has developed resistance?

A2: Resistance can be quantitatively confirmed by determining the half-maximal inhibitory concentration (IC50) of the drug in your suspected resistant cell line and comparing it to the parental (sensitive) cell line. A significant increase (typically 3-fold or higher) in the IC50 value indicates the development of resistance.[6] This is typically done using a cell viability assay.

Q3: Are there different types of JAK inhibitors that might overcome resistance?

A3: Yes, JAK inhibitors are classified based on their binding mechanism. Type I inhibitors, like ruxolitinib, are ATP-competitive and bind to the active conformation of the kinase. Resistance mutations often occur in the ATP-binding pocket. Type II inhibitors bind to the inactive conformation of the kinase and may be effective against some mutations that confer resistance to Type I inhibitors.[7] Additionally, inhibitors with different selectivity profiles (e.g., more specific for JAK2 over JAK1) might be explored.

Q4: Can combination therapies help overcome resistance?

A4: Yes, combining a JAK inhibitor with an inhibitor of a potential bypass pathway (e.g., a PI3K or MEK inhibitor) is a common strategy to overcome or prevent resistance.[8] For instance, if you observe activation of the PI3K/AKT pathway upon acquiring resistance to a JAK inhibitor, co-treatment with a PI3K inhibitor may restore sensitivity.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Action |

| Gradual loss of drug efficacy over several passages. | Development of a resistant cell population. | 1. Perform an IC50 determination to quantify the level of resistance. 2. Sequence the kinase domain of the target JAK protein to check for known resistance mutations. 3. Perform a western blot to analyze the phosphorylation status of downstream effectors (e.g., p-STAT3, p-STAT5) and bypass pathway components (e.g., p-AKT, p-ERK). |

| Inconsistent results in cell viability assays. | Experimental variability; cell plating density. | 1. Ensure a consistent cell seeding density for all experiments. 2. Use a standardized protocol for drug preparation and dilution. 3. Include positive and negative controls in every assay. |

| No inhibition of downstream signaling (e.g., p-STAT) despite using a high concentration of the inhibitor. | Confirmed resistance. | 1. Investigate the mechanism of resistance (see above). 2. Consider switching to a different class of JAK inhibitor (e.g., Type II). 3. Explore combination therapies targeting bypass pathways. |

| Cell morphology changes in the presence of the inhibitor. | Cellular stress response; selection of a sub-population. | 1. Monitor cell morphology regularly. 2. Isolate and characterize any morphologically distinct clones to see if they exhibit altered drug sensitivity. |

Data Presentation

Table 1: Experimentally Identified Ruxolitinib-Resistant Mutations in JAK2V617F and their Effect on Drug Sensitivity.

| Mutation | EC50 Fold Increase vs. JAK2V617F (Ruxolitinib) | Cross-Resistance to other JAK Inhibitors | Reference |

| Y931C | 33.3 | Yes (AZD1480, TG101348, Lestaurtinib, CYT-387) | [1][2] |

| G935R | 19.5 | Yes (AZD1480, TG101348, Lestaurtinib, CYT-387) | [1][2] |

| R938L | 12.7 | Yes (AZD1480, TG101348, Lestaurtinib, CYT-387) | [1][2] |

| I960V | 11.5 | Yes (AZD1480, TG101348, Lestaurtinib, CYT-387) | [1][2] |

| E985K | 9.0 | Yes (AZD1480, TG101348, Lestaurtinib, CYT-387) | [1][2] |

| M929I (Gatekeeper) | 4.0 | No significant cross-resistance noted | [1][2] |

Experimental Protocols & Methodologies

Protocol 1: Generation of Ruxolitinib-Resistant Cancer Cell Lines

This protocol describes a method for generating drug-resistant cell lines by continuous exposure to incrementally increasing concentrations of the drug.[6]

-

Initial Seeding: Seed the parental cancer cell line at a standard density (e.g., 2.0 × 10^6 cells per 100 mm dish).

-

Initial Drug Exposure: Add ruxolitinib at a concentration equal to the IC10-IC20 of the parental cell line. Culture the cells in an incubator for 2-3 days.

-

Recovery: Replace the drug-containing medium with fresh, drug-free medium and allow the cells to recover and repopulate.

-

Passage and Dose Escalation: Once the cells reach 80-90% confluency, passage them. For the next passage, increase the ruxolitinib concentration by 1.5- to 2.0-fold.

-

Cryopreservation: At each stage of increased drug concentration, cryopreserve a vial of cells as a backup.

-

Repeat: Repeat steps 2-5, gradually increasing the drug concentration over several weeks to months.

-

Confirmation of Resistance: Periodically, perform a cell viability assay to determine the IC50 of the cultured cells. A significant and stable increase in IC50 compared to the parental line confirms the establishment of a resistant cell line.

Protocol 2: Cell Viability Assay for IC50 Determination (MTT Assay)

This protocol outlines a common colorimetric assay to measure cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of the JAK inhibitor in culture medium. Replace the medium in the wells with the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to obtain percent viability. Plot the log of the drug concentration versus percent viability and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[9]

Protocol 3: Western Blotting for Phosphorylated JAK/STAT Pathway Proteins

This protocol is for detecting changes in protein phosphorylation.

-

Cell Lysis: Treat sensitive and resistant cells with the JAK inhibitor for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10][11]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-JAK2, p-STAT3, p-AKT, p-ERK) and total proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.

Visualizations

Caption: Canonical JAK/STAT signaling pathway and the inhibitory action of Ruxolitinib.

Caption: Key mechanisms of acquired resistance to JAK inhibitors in cancer cells.

Caption: Experimental workflow for generating and characterizing JAKi-resistant cell lines.

References

- 1. Kinase domain mutations confer resistance to novel inhibitors targeting JAK2V617F in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. The ruxolitinib effect: understanding how molecular pathogenesis and epigenetic dysregulation impact therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jwatch.org [jwatch.org]

- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clyte.tech [clyte.tech]

- 10. JAK–STAT signalling controls cancer stem cell properties including chemotherapy resistance in myxoid liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. origene.com [origene.com]

Technical Support Center: JAK-IN-35 and Other JAK Inhibitors

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the experimental use of the JAK2 inhibitor JAK-IN-35 and other related Janus kinase (JAK) inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for JAK inhibitors like this compound?

A1: JAK inhibitors are a class of small molecules that function by interfering with the Janus kinase (JAK) family of enzymes—JAK1, JAK2, JAK3, and TYK2.[1] These enzymes are critical for the signaling of numerous cytokines and growth factors involved in immunity and inflammation.[2] When a cytokine binds to its receptor, it activates the associated JAKs, which then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[2][3] These phosphorylated STATs translocate to the nucleus to regulate gene expression.[2][3] JAK inhibitors typically compete with ATP for the binding site on the JAK enzyme, preventing this phosphorylation cascade and thereby blocking the downstream inflammatory signaling.[4]

Q2: How do I choose the right cell line for my experiment?

A2: The choice of cell line depends on the specific JAK-STAT pathway you intend to study. For a JAK2-selective inhibitor like this compound, a cell line that signals through a JAK2-dependent pathway is essential. For example, human erythroleukemia (HEL) cells have a constitutively active JAK2 V617F mutation, making them a good model for assessing JAK2 inhibition without external cytokine stimulation. For cytokine-inducible models, select a cell line responsive to a cytokine that primarily signals through the desired JAK isoform, such as IL-3 or GM-CSF for JAK2-dependent pathways.

Q3: What is the importance of determining the IC50 value?

A3: The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. In the context of JAK inhibitors, it quantifies the concentration of the inhibitor required to reduce the activity of a specific JAK enzyme by 50%. Comparing the IC50 values of an inhibitor against the different JAK isoforms (JAK1, JAK2, JAK3, TYK2) reveals its selectivity profile. A highly selective inhibitor will have a much lower IC50 for its target isoform compared to the others. This information is crucial for interpreting experimental results and predicting potential off-target effects.

Q4: What are common off-target effects or toxicities associated with JAK inhibitors?

A4: The safety profile of JAK inhibitors is largely linked to their selectivity. Because different JAK isoforms are involved in various physiological processes, inhibiting off-target JAKs can lead to unwanted effects. For example, inhibition of JAK2 can be associated with anemia and thrombocytopenia due to its role in hematopoiesis.[5] Inhibition of JAK3 may lead to immunosuppression.[1][5] Broader safety concerns identified in clinical settings include an increased risk of infections, thromboembolism, and malignancy.[6][7][8][9] While these are observed in patients, researchers should be aware of potential confounding effects in experimental systems, such as impacts on cell viability and proliferation.

Quantitative Data: Selectivity of Common JAK Inhibitors

Understanding the selectivity profile of a JAK inhibitor is crucial for experimental design and data interpretation. The table below summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized JAK inhibitors against each JAK family member. This data helps in comparing the potency and selectivity of different compounds.

| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |

| Tofacitinib | 112 | 20 | 1 | >400 | JAK3/1 > JAK2 |

| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/2 |

| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/2 |

| Upadacitinib | 43 | 200 | >1000 | - | Selective JAK1 |

| Filgotinib | 10 | 28 | 810 | 116 | Selective JAK1 |

Note: IC50 values are approximate and can vary based on the specific assay conditions (e.g., enzymatic vs. cell-based assays). Data compiled from multiple sources.[3][4][10]

Signaling Pathway Diagram

The diagram below illustrates the canonical JAK-STAT signaling pathway, which is the primary target of inhibitors like this compound.

Experimental Protocols

Key Experiment: Western Blot for Phospho-STAT

This protocol details the steps to assess the efficacy of a JAK inhibitor by measuring the phosphorylation of a downstream STAT protein.

1. Cell Culture and Treatment: a. Seed cells (e.g., HEL cells or cytokine-responsive cells) in 6-well plates and grow to 70-80% confluency. b. If using a cytokine-inducible model, serum-starve the cells for 4-6 hours prior to treatment. c. Pre-treat cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours. d. If applicable, stimulate the cells with the appropriate cytokine (e.g., IL-3) for 15-30 minutes.

2. Cell Lysis: a. Place the culture plate on ice and aspirate the media. b. Wash cells once with ice-cold PBS. c. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Electrotransfer: a. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. c. Run the gel until adequate separation is achieved. d. Transfer the proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.

4. Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[11][12] b. Incubate the membrane with a primary antibody specific for the phosphorylated STAT protein (e.g., anti-phospho-STAT5) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Apply an ECL substrate and visualize the signal using a chemiluminescence imaging system.

5. Stripping and Reprobing: a. To normalize for protein loading, the membrane can be stripped and reprobed for total STAT and a housekeeping protein like GAPDH.

Troubleshooting Guide

Western Blot Issues

Q: I don't see a signal for my phospho-STAT protein, but the loading control is present. What went wrong?

-

A1: Ineffective Stimulation/Inhibition:

-

Stimulation: The cytokine stimulation may have been too short, too long, or at a suboptimal concentration. Perform a time-course and dose-response experiment to optimize stimulation.

-

Phosphatase Activity: Phosphatases in your sample may have dephosphorylated your target protein. Crucially, always use a freshly prepared phosphatase inhibitor cocktail in your lysis buffer and keep samples on ice at all times. [11][12]

-

Inhibitor Concentration: If testing an inhibitor, the concentration might be too high, completely ablating the signal. Test a wider range of concentrations.

-

-

A2: Antibody Problems:

-

Primary Antibody: The primary antibody may not be working or may have low affinity. Include a positive control lysate (from a cell line known to have high basal pSTAT levels or from cells treated with a potent, known activator like Calyculin A) to validate the antibody.

-

Antibody Storage/Handling: Ensure antibodies have been stored correctly and have not undergone excessive freeze-thaw cycles.

-

-

A3: Technical Issues:

-

Buffer Choice: If you used PBS-based buffers for washing or antibody dilutions, residual phosphates can interfere with phospho-antibody binding. Switch to Tris-based buffers (TBST).[11][13]

-

Blocking Agent: If you used milk for blocking, its casein content can mask the phospho-epitope or increase background. Always use 5% BSA in TBST for phospho-protein detection.[11][12]

-

Q: My Western blot has a high background, making the bands difficult to interpret.

-

A1: Insufficient Blocking: Increase the blocking time to 1.5-2 hours or try a different blocking agent like a protein-free commercial blocker.

-

A2: Antibody Concentration: The primary or secondary antibody concentration may be too high. Titrate your antibodies to find the optimal concentration that gives a strong signal with low background.

-

A3: Inadequate Washing: Increase the number and duration of washes with TBST after antibody incubations to remove non-specific binding.

Experimental Workflow & Troubleshooting Logic

The following diagrams outline a standard experimental workflow for testing a JAK inhibitor and a logical decision tree for troubleshooting common issues.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]

- 6. Frontiers | Potential Adverse Events Reported With the Janus Kinase Inhibitors Approved for the Treatment of Rheumatoid Arthritis Using Spontaneous Reports and Online Patient Reviews [frontiersin.org]

- 7. 10 JAK Inhibitor Side Effects You’ll Want to Know About - GoodRx [goodrx.com]

- 8. arthritis.org [arthritis.org]

- 9. dovepress.com [dovepress.com]

- 10. abmole.com [abmole.com]

- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 12. researchgate.net [researchgate.net]

- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

dealing with inconsistent results with JAK-IN-35

Welcome to the technical support center for JAK-IN-35. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Janus kinase 2 (JAK2), a member of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2).[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in immunity, inflammation, and hematopoiesis.[2][3][4] By inhibiting JAK2, this compound blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] This disruption of the JAK-STAT pathway modulates the transcription of genes involved in inflammatory and immune responses.[2][3]

Q2: What are the common causes of inconsistent results when using JAK inhibitors like this compound?

A2: Inconsistent results with JAK inhibitors can arise from several factors, including:

-

Experimental variability: Differences in cell culture conditions, passage number, and confluency can impact cellular responses.

-

Reagent quality and handling: Improper storage or handling of this compound can lead to degradation and loss of activity. Variations in the quality of other reagents, such as cytokines or antibodies, can also contribute to variability.

-

Assay-dependent factors: The choice of assay, readout sensitivity, and timing of measurements can all influence the observed results.

-

Biological complexity: The JAK-STAT pathway is involved in numerous cellular processes, and its activity can be influenced by crosstalk with other signaling pathways.[5] Cellular context and the specific cytokine milieu can therefore lead to variable responses.

-

Off-target effects: Like many small molecule inhibitors, JAK inhibitors may have off-target effects that can contribute to unexpected or inconsistent results.

Q3: How can I confirm the activity of my this compound compound?

A3: To confirm the activity of your this compound stock, you can perform a dose-response experiment in a well-characterized cell line known to be responsive to JAK2 inhibition. A common method is to stimulate cells with a JAK2-dependent cytokine (e.g., IL-3 or GM-CSF) and measure the phosphorylation of STAT5. A successful experiment will show a dose-dependent decrease in pSTAT5 levels with increasing concentrations of this compound.

Troubleshooting Guides

Issue 1: High Variability in Phospho-STAT Readouts

High variability in phosphorylated STAT (pSTAT) levels is a common issue that can obscure the true effect of this compound.

| Potential Cause | Recommended Solution |

| Inconsistent Cell Stimulation | Ensure precise and consistent timing of cytokine stimulation across all samples. Use a master mix of cytokine to add to the cells. |

| Cell Health and Density | Maintain consistent cell density and ensure cells are in a logarithmic growth phase. Avoid using cells that are over-confluent or have been passaged too many times. |

| Phosphatase Activity | Immediately lyse cells after treatment and stimulation using a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of STAT proteins. |

| Antibody Performance | Validate the specificity and optimal dilution of your phospho-STAT antibody. Run positive and negative controls to ensure signal specificity. |

Issue 2: Lack of Expected Inhibitory Effect

Observing no or a weak inhibitory effect of this compound can be perplexing.

| Potential Cause | Recommended Solution |

| Compound Inactivity | Verify the integrity of your this compound stock. If possible, obtain a fresh batch or test a different JAK inhibitor as a positive control. |

| Suboptimal Compound Concentration | Perform a dose-response curve to determine the optimal concentration range for your specific cell type and experimental conditions. |

| Insufficient Stimulation | Ensure that the cytokine stimulation is potent enough to induce a robust and measurable pSTAT signal in your control samples. |

| Cellular Resistance | Some cell lines may exhibit intrinsic or acquired resistance to JAK inhibitors. Consider using an alternative cell line with known sensitivity to JAK2 inhibition. |

Experimental Protocols

Protocol: Measuring STAT5 Phosphorylation by Western Blot

This protocol outlines a general procedure for assessing the inhibitory activity of this compound on cytokine-induced STAT5 phosphorylation.

-

Cell Culture and Starvation:

-

Plate cells (e.g., TF-1 or Ba/F3) at a density of 0.5 x 10^6 cells/mL in appropriate media.

-

Once cells reach the desired confluency, starve them in serum-free media for 4-6 hours to reduce basal signaling.

-

-

Inhibitor Treatment:

-

Prepare a dilution series of this compound in serum-free media.

-

Pre-treat the starved cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

-

-

Cytokine Stimulation:

-

Stimulate the cells with a JAK2-dependent cytokine (e.g., 10 ng/mL of recombinant human IL-3) for 15-30 minutes.

-

-

Cell Lysis:

-

Immediately place the plate on ice and aspirate the media.

-

Wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

-

Western Blotting:

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with primary antibodies against phospho-STAT5 and total STAT5 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for evaluating this compound efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are JAK inhibitors and how do they work? [synapse.patsnap.com]

- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 5. JAK-Inhibitors – A Story of Success and Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing JAK-IN-35 Treatment

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using JAK-IN-35, a novel selective JAK inhibitor. The following sections address common issues related to optimizing incubation time to ensure reliable and reproducible results in your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound in a cell-based assay?

For initial experiments, a pre-incubation time of 1 to 2 hours with this compound before cytokine stimulation is a standard starting point.[1] This duration is often sufficient for the compound to penetrate the cell membrane and engage with its target kinase. However, the optimal time can vary based on the cell type, its metabolic activity, and membrane permeability.

Q2: How does incubation time affect the IC50 value of this compound?

Incubation time can significantly influence the half-maximal inhibitory concentration (IC50). Longer incubation periods may lead to lower IC50 values as the inhibitor has more time to achieve equilibrium at its target and exert its biological effect.[2] It is critical to perform a time-course experiment to determine the point at which the IC50 value stabilizes. Consistency in incubation time across all comparative experiments is essential for data reproducibility.

Q3: For assays measuring inhibition of STAT phosphorylation, what is the optimal incubation period?

The goal is to capture the peak phosphorylation of the target STAT protein following cytokine stimulation. Typically, a short pre-incubation with this compound (e.g., 1-2 hours) is followed by a brief cytokine stimulation (e.g., 15-30 minutes). The optimal timing should be determined empirically for your specific cell system, as the kinetics of STAT activation can vary.

Q4: What are the signs of a suboptimal incubation time?

-

No or weak inhibition: If the incubation time is too short, this compound may not reach its target in sufficient concentration to inhibit JAK activity, resulting in little to no reduction in STAT phosphorylation.

-

High cell toxicity: Excessively long incubation times, especially at high concentrations, can lead to off-target effects or cellular stress, resulting in increased cell death and confounding the experimental results.

-

Inconsistent results: High variability between replicate wells or experiments can be a sign that the incubation time is on a steep part of the time-response curve.

Troubleshooting Guides

Problem 1: No significant inhibition of STAT phosphorylation is observed.

| Possible Cause | Recommended Solution |

| Incubation Time Too Short | The inhibitor has not had enough time to reach its intracellular target. Increase the pre-incubation time with this compound. Perform a time-course experiment (e.g., 1, 2, 4, 8 hours) to find the optimal duration. |

| Inhibitor Concentration Too Low | The concentration of this compound is insufficient to inhibit the target kinase. Perform a dose-response experiment with a wider concentration range to determine the IC50 value accurately.[1] |